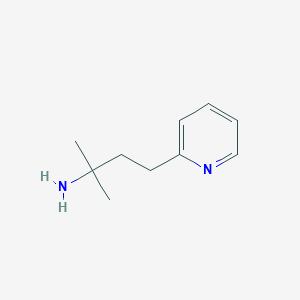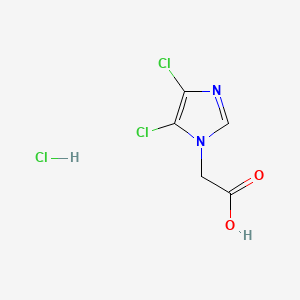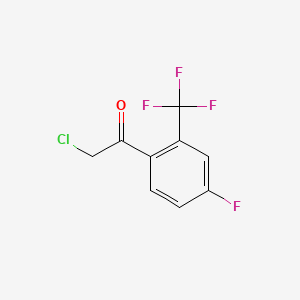
Tert-butyl3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of tert-butyl, bromomethyl, and difluoromethyl groups attached to the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of Bromomethyl and Difluoromethyl Groups: These groups can be introduced through halogenation and fluorination reactions, respectively.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound may undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be used in the development of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl3-(chloromethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- Tert-butyl3-(bromomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H18BrF2NO2 |
|---|---|
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
tert-butyl 3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18BrF2NO2/c1-10(2,3)17-9(16)15-5-4-11(6-12,7-15)8(13)14/h8H,4-7H2,1-3H3 |
Clave InChI |
JIIPVIWWOZTOEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(CBr)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)











